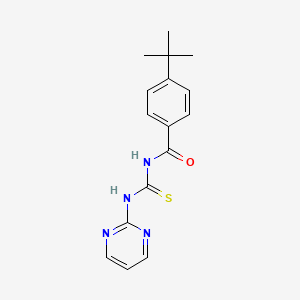

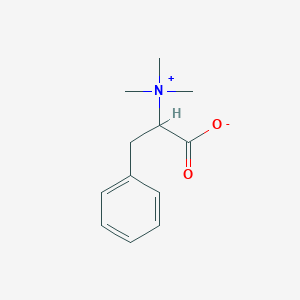

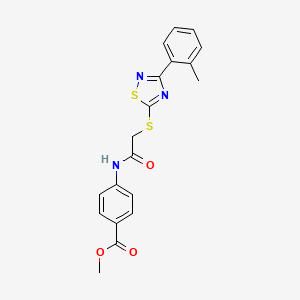

![molecular formula C23H18ClF5N6 B2533097 7-[Chloro(difluoro)methyl]-2-(4-phenylpiperazino)-5-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine CAS No. 439096-13-6](/img/structure/B2533097.png)

7-[Chloro(difluoro)methyl]-2-(4-phenylpiperazino)-5-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of triazolopyrimidine derivatives has been explored in various studies. For instance, the preparation of 8-Bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines was achieved through bromine-mediated oxidative cyclization of aldehyde-derived hydrazones. These compounds, particularly the C-5 unsubstituted ones, are prone to ring isomerization under ambient conditions, but C-5-substituted analogues exhibit stability, allowing for their isolation in pure form. These halogenated pyrimidines serve as versatile intermediates for further chemical modifications, such as palladium-catalyzed Kumada cross-couplings and Buchwald–Hartwig amination .

Molecular Structure Analysis

The molecular structure of these triazolopyrimidine derivatives has been confirmed using single-crystal X-ray analysis. This technique has unambiguously determined the arrangement of atoms within the compounds, providing insight into their potential reactivity and interactions with other molecules. The presence of halogen atoms on the pyrimidine nucleus is a key feature that influences the molecular structure and subsequent chemical properties .

Chemical Reactions Analysis

The triazolopyrimidine derivatives can undergo various chemical reactions, including nucleophilic substitution and intramolecular cyclization. These reactions have been utilized to synthesize new tricyclic derivatives with potential biological activity. For example, starting from N-methyl-5-phenyl-7-chloro-1,2,3-triazolo[4,5-d]pyrimidine isomers and a chloroderivative, new compounds were prepared and tested for their affinity towards benzodiazepine and adenosine A1 and A2A receptors .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazolopyrimidine derivatives are influenced by their molecular structure. The introduction of trifluoromethyl groups and other substituents affects their reactivity and stability. For instance, 7-trifluoromethylpyrazolo[1,5-a]pyrimidines have been synthesized and evaluated for their anti-inflammatory and antimicrobial properties, demonstrating the impact of molecular modifications on biological activity. The presence of strong intermolecular hydrogen bonds, as well as weaker π···π and C–X···π interactions, contributes to the stability and potential supramolecular assemblies of these compounds .

Scientific Research Applications

Subheading Antibacterial Activity Against Staphylococcus aureus

Compounds containing the 1,2,4-triazolo[1,5-a]pyrimidine structure have demonstrated significant antibacterial activity. Notably, they are potent inhibitors of several key bacterial components, such as DNA gyrase and penicillin-binding protein. The effectiveness of these compounds against drug-resistant forms of Staphylococcus aureus, a major pathogen, highlights their potential as novel antibacterial agents. The research encapsulates recent developments in this area, covering studies published from January 2020 to July 2021, emphasizing the urgent need for new anti-S. aureus agents due to the continuous emergence of antibiotic-resistant strains (Li & Zhang, 2021).

Sensing and Detection Applications

Subheading Optical Sensing Material

Pyrimidine derivatives, particularly when combined with other structures like triazole, have significant applications as optical sensors. Their ability to form both coordination and hydrogen bonds makes them suitable for use as sensing probes. They also have a range of biological and medicinal applications. This review provides a comprehensive overview of pyrimidine-based optical sensors, covering literature from 2005 to 2020, and highlights their potential as exquisite sensing materials due to their unique properties (Jindal & Kaur, 2021).

Optoelectronic Materials

Subheading Applications in Optoelectronics

The incorporation of pyrimidine and triazole structures into π-extended conjugated systems has shown significant promise in creating novel optoelectronic materials. Compounds such as quinazolines and pyrimidines, when used in electroluminescent properties, have proven essential in fabricating materials for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. This review underscores the importance of these compounds in the development of various electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. It also highlights the potential of pyrimidine push-pull systems as photosensitizers for dye-sensitized solar cells (Lipunova et al., 2018).

properties

IUPAC Name |

7-[chloro(difluoro)methyl]-2-(4-phenylpiperazin-1-yl)-5-[4-(trifluoromethyl)phenyl]-[1,2,4]triazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18ClF5N6/c24-22(25,26)19-14-18(15-6-8-16(9-7-15)23(27,28)29)30-20-31-21(32-35(19)20)34-12-10-33(11-13-34)17-4-2-1-3-5-17/h1-9,14H,10-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOUNVPDQQWMOLC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C3=NN4C(=CC(=NC4=N3)C5=CC=C(C=C5)C(F)(F)F)C(F)(F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18ClF5N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

508.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

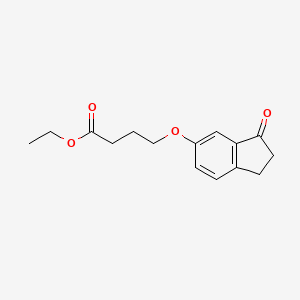

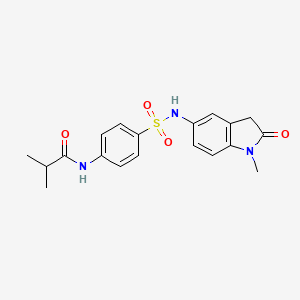

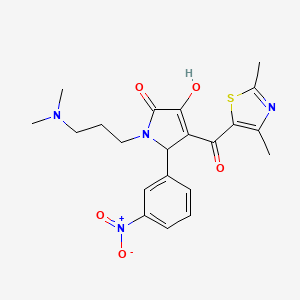

![N-(2-methoxyethyl)-3-[4-[(4-methylphenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B2533014.png)

![7-((2E)-3-phenylprop-2-enyl)-1-(3-hydroxypropyl)-3,4,9-trimethyl-5,7,9-trihydr o-4H-1,2,4-triazino[4,3-h]purine-6,8-dione](/img/no-structure.png)